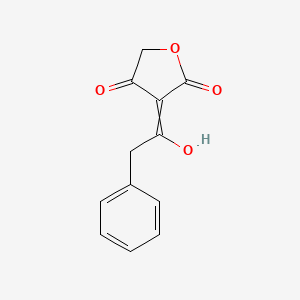
3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione is an organic compound with a complex structure that includes both a hydroxy group and a phenylethylidene moiety attached to an oxolane-2,4-dione ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the oxolane-2,4-dione ring. One common method involves the condensation of a phenylacetaldehyde derivative with a dione precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxolane-2,4-dione ring can be reduced to form a diol.
Substitution: The phenylethylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a diol.
Substitution: Formation of substituted phenylethylidene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylethylidene moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Hydroxy-2-phenylethylidene)oxolane-2,4-dione: Unique due to its specific structure and functional groups.
3-(1-Hydroxy-2-phenylethylidene)oxane-2,4-dione: Similar structure but with an oxane ring instead of an oxolane ring.
3-(1-Hydroxy-2-phenylethylidene)furan-2,4-dione: Similar structure but with a furan ring instead of an oxolane ring.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and a phenylethylidene moiety attached to an oxolane-2,4-dione ring
Eigenschaften
CAS-Nummer |
109480-19-5 |
|---|---|
Molekularformel |
C12H10O4 |
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
3-(1-hydroxy-2-phenylethylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C12H10O4/c13-9(6-8-4-2-1-3-5-8)11-10(14)7-16-12(11)15/h1-5,13H,6-7H2 |
InChI-Schlüssel |
FXNNEAHATBXOMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(=C(CC2=CC=CC=C2)O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




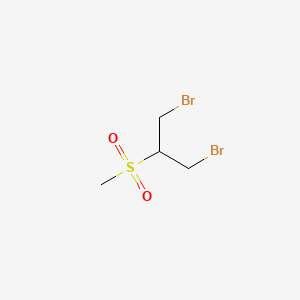
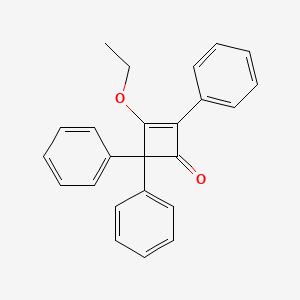
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
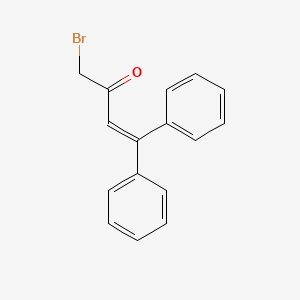

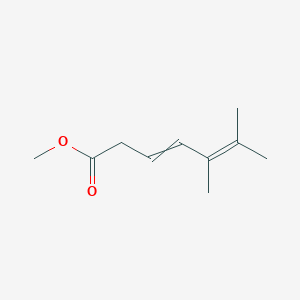
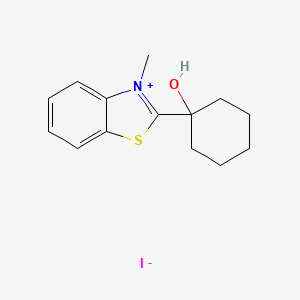
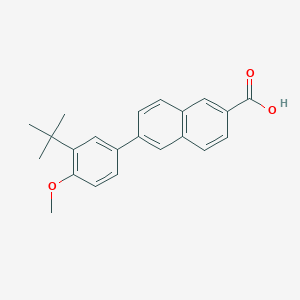
![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
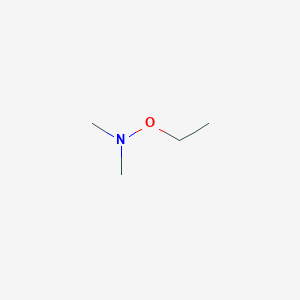
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
